molecular formula C16H17ClO2 B14613787 1-(3-Chloro-1-phenylpropoxy)-2-methoxybenzene CAS No. 57226-60-5

1-(3-Chloro-1-phenylpropoxy)-2-methoxybenzene

Cat. No.: B14613787
CAS No.: 57226-60-5
M. Wt: 276.76 g/mol
InChI Key: MAZJWUVQYXBVCU-UHFFFAOYSA-N
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Description

1-(3-Chloro-1-phenylpropoxy)-2-methoxybenzene is an organic compound with the molecular formula C16H17ClO This compound is characterized by the presence of a chloro-substituted phenylpropoxy group attached to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-1-phenylpropoxy)-2-methoxybenzene typically involves the reaction of 3-chloro-1-phenylpropanol with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-1-phenylpropoxy)-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The phenylpropoxy group can be reduced to form a corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted amines or thiols.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(3-Chloro-1-phenylpropoxy)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-1-phenylpropoxy)-2-methoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Chloro-1-phenylpropoxy)-2-methylbenzene
  • 1-(3-Chloro-1-phenylpropoxy)-2-ethoxybenzene

Comparison: 1-(3-Chloro-1-phenylpropoxy)-2-methoxybenzene is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable molecule for specific applications.

Properties

IUPAC Name

1-(3-chloro-1-phenylpropoxy)-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO2/c1-18-15-9-5-6-10-16(15)19-14(11-12-17)13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZJWUVQYXBVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510344
Record name 1-(3-Chloro-1-phenylpropoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57226-60-5
Record name 1-(3-Chloro-1-phenylpropoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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